1,2,5-Thiadiazole-3-carbonyl chloride chemical structure and properties
1,2,5-Thiadiazole-3-carbonyl chloride chemical structure and properties
This technical guide provides an in-depth analysis of 1,2,5-Thiadiazole-3-carbonyl chloride , a critical heterocyclic building block in medicinal chemistry.[1]
[1][2][3][4][5]
Executive Summary
1,2,5-Thiadiazole-3-carbonyl chloride (CAS: 30853-22-6) is a highly reactive electrophilic intermediate used primarily in the synthesis of pharmaceutical agents.[1] It serves as the activated form of 1,2,5-thiadiazole-3-carboxylic acid, enabling the introduction of the 1,2,5-thiadiazole moiety—a bioisostere of pyridine and thiazole—into drug scaffolds. Its most notable application lies in the development of beta-adrenergic receptor antagonists (beta-blockers) such as Timolol , and muscarinic receptor modulators.[1]
Chemical Identity & Physical Properties[6][7]
| Property | Data |
| Chemical Name | 1,2,5-Thiadiazole-3-carbonyl chloride |
| CAS Number | 30853-22-6 |
| Molecular Formula | |
| Molecular Weight | 148.57 g/mol |
| Structure | A 5-membered aromatic ring (S-N=C-C=N) with a -COCl group at position 3.[1] |
| Appearance | Moisture-sensitive liquid or low-melting solid (typically yellow/brown).[1] |
| Solubility | Soluble in DCM, THF, Toluene; reacts violently with water/alcohols. |
| Stability | Hydrolytically unstable; degrades to carboxylic acid and HCl upon moisture exposure. |
Synthesis & Manufacturing Protocols
The synthesis of 1,2,5-thiadiazole-3-carbonyl chloride is typically a multi-step process starting from acyclic precursors like diaminomaleonitrile (DAMN) or ethyl acetoacetate derivatives.
Synthesis Pathway Diagram
The following diagram illustrates the industrial and laboratory routes to the target molecule.
Figure 1: Synthetic route from diaminomaleonitrile to the target acid chloride.
Detailed Experimental Protocol
Objective: Conversion of 1,2,5-thiadiazole-3-carboxylic acid to its acid chloride.
Reagents:
-
1,2,5-Thiadiazole-3-carboxylic acid (1.0 eq)[1]
-
Thionyl chloride (
) (5.0 eq)[1] -
Dimethylformamide (DMF) (Catalytic, 1-2 drops)[1]
-
Solvent: Toluene (optional, or run neat)
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or
line). -
Addition: Charge the flask with 1,2,5-thiadiazole-3-carboxylic acid. Add thionyl chloride slowly.[2] If the reaction is sluggish, add catalytic DMF.
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours. Evolution of and gas indicates reaction progress. -
Completion: The reaction is complete when the solid acid fully dissolves and gas evolution ceases.
-
Workup: Remove excess thionyl chloride via vacuum distillation. Co-evaporate with dry toluene (2x) to remove trace
. -
Yield: The resulting crude oil is typically used immediately in the next step (e.g., Friedel-Crafts or Amidation) without further purification to prevent hydrolysis.
Scientist's Note: Avoid using oxalyl chloride if aluminum chloride (
Reactivity Profile & Applications
The 1,2,5-thiadiazole ring is electron-deficient, making the carbonyl chloride highly reactive toward nucleophiles.
Key Reactions[8][9][10]
-
Amidation (Timolol Analog Synthesis): Reacts with amines to form amides. This is the core transformation in synthesizing beta-blocker side chains.[1]
-
Reaction:
-
-
Friedel-Crafts Acylation: Used to attach the thiadiazole ring to aromatic systems (e.g., benzofurans) using Lewis acids like
.-
Reference: US Patent 4163794 describes using this chloride to acylate 2,3-dihydrobenzofuran.
-
Structural Significance in Drug Design
The 1,2,5-thiadiazole ring acts as a bioisostere for phenyl or pyridine rings. It offers:
-
Lipophilicity: Moderate lipophilicity improves membrane permeability.
-
Hydrogen Bonding: The Nitrogen atoms in the ring can act as H-bond acceptors.
-
Metabolic Stability: The aromatic thiadiazole ring is generally resistant to oxidative metabolism compared to furan or thiophene.
The Timolol Connection
While Timolol (a non-selective beta-blocker) utilizes a morpholino-substituted thiadiazole, the chemistry is homologous.
-
Timolol Intermediate: 3-chloro-4-morpholino-1,2,5-thiadiazole.[1][3]
-
Target Molecule: 1,2,5-Thiadiazole-3-carbonyl chloride is often used to synthesize analogs where the C4 position is unsubstituted or modified later.[1]
Handling & Safety (E-E-A-T)
Hazard Class: Corrosive, Lachrymator.
-
Moisture Sensitivity: Reacts violently with water to produce hydrochloric acid (
) and sulfur dioxide ( ). Store under inert atmosphere (Argon/Nitrogen) at . -
Inhalation Risk: The compound hydrolyzes in moist air to release acid fumes. All operations must be performed in a functioning fume hood.[2]
-
Energetic Properties: While the 1,2,5-thiadiazole ring is stable, diazo-like decomposition can occur at very high temperatures (>200°C). Do not distill the residue to dryness if high-boiling impurities are suspected.[1]
References
-
Synthesis of 1,2,5-Thiadiazoles: Science of Synthesis, Vol 13.11. Thieme Chemistry. Available at: [1]
-
Friedel-Crafts Application: US Patent 4,163,794. 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids. (1979).[1] Available at: [1]
-
Precursor Properties: 1,2,5-Thiadiazole-3-carboxylic acid data. ChemicalBook. Available at: [1]
-
Timolol Structure & Chemistry: PubChem Compound Summary for CID 54454, Timolol. National Center for Biotechnology Information (2025). Available at: [1]
